6-Chloro-5-methylpyridine-2-carboxamide
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Overview
Description
6-Chloro-5-methyl-pyridine-2-carboxylic acid amide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide typically involves the reaction of 6-Chloro-5-methyl-pyridine-2-carboxylic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-pyridine-2-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-Chloro-5-methyl-pyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-5-methyl-pyridine-2-carboxylic acid.
Reduction: 6-Chloro-5-methyl-pyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methyl-pyridine-2-carboxylic acid amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methyl-pyridine-2-carboxylic acid: The parent compound, which lacks the amide group.
6-Chloro-5-methyl-pyridine-2-carboxamide: A reduced form of the compound.
6-Chloro-5-methyl-pyridine-2-carboxylate: An ester derivative of the compound.
Uniqueness
6-Chloro-5-methyl-pyridine-2-carboxylic acid amide is unique due to its specific amide functional group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
6-chloro-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
AKPMWVMADCEFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N)Cl |
Origin of Product |
United States |
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